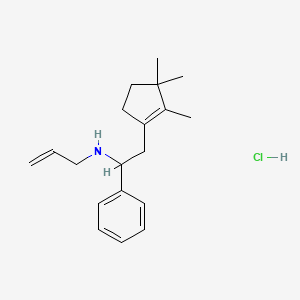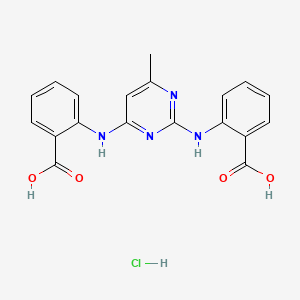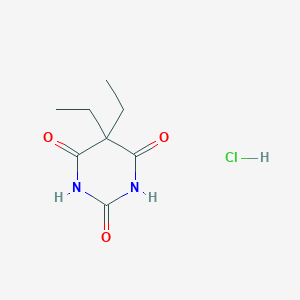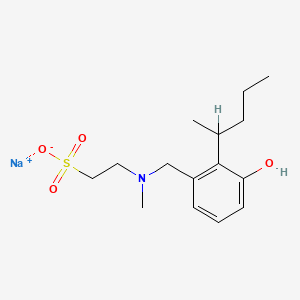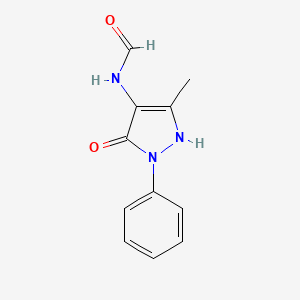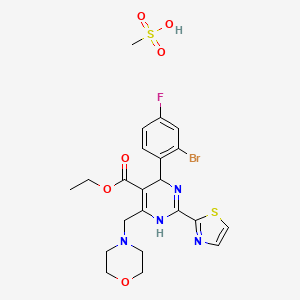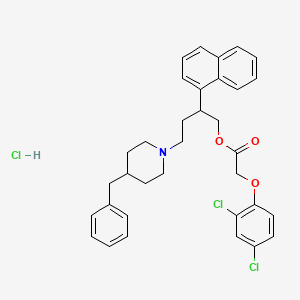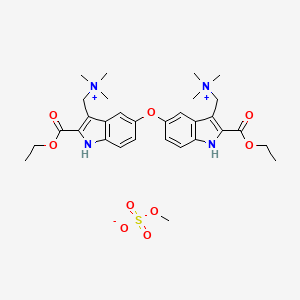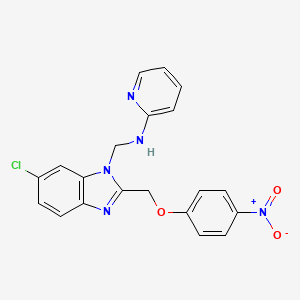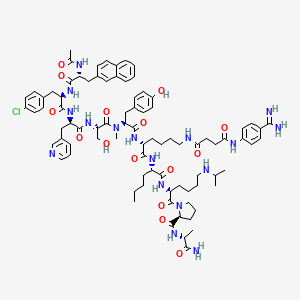
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-: is a complex peptide compound It is known for its intricate structure, which includes multiple amino acids and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring precise conditions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. Each step involves coupling reactions, often facilitated by reagents like carbodiimides. The final deprotection step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain. The use of automated synthesizers can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and amino acid side chains.
Reduction: Reduction reactions can target specific functional groups, such as nitro groups, if present.
Substitution: Substitution reactions can occur at various positions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer research
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-Acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-L-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-L-asparaginyl-D-leucyl-N6-isopropyl-D-lysyl-D-prolyl-D-alaninamide .
- Other peptide derivatives with similar amino acid sequences and functional groups .
Uniqueness: This compound is unique due to its specific sequence and combination of functional groups. Its structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industry.
Propriétés
Numéro CAS |
362588-64-5 |
|---|---|
Formule moléculaire |
C85H112ClN17O15 |
Poids moléculaire |
1647.4 g/mol |
Nom IUPAC |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-N'-(4-carbamimidoylphenyl)butanediamide |
InChI |
InChI=1S/C85H112ClN17O15/c1-7-8-20-64(78(111)98-66(22-12-13-41-91-51(2)3)85(118)103-43-16-23-71(103)82(115)93-52(4)76(89)109)96-77(110)65(21-11-14-42-92-73(107)38-39-74(108)95-62-34-30-59(31-35-62)75(87)88)97-83(116)72(48-55-27-36-63(106)37-28-55)102(6)84(117)70(50-104)101-81(114)69(47-57-17-15-40-90-49-57)100-80(113)68(45-54-25-32-61(86)33-26-54)99-79(112)67(94-53(5)105)46-56-24-29-58-18-9-10-19-60(58)44-56/h9-10,15,17-19,24-37,40,44,49,51-52,64-72,91,104,106H,7-8,11-14,16,20-23,38-39,41-43,45-48,50H2,1-6H3,(H3,87,88)(H2,89,109)(H,92,107)(H,93,115)(H,94,105)(H,95,108)(H,96,110)(H,97,116)(H,98,111)(H,99,112)(H,100,113)(H,101,114)/t52-,64+,65-,66+,67-,68-,69-,70+,71+,72+/m1/s1 |
Clé InChI |
QFJPNMCTXPYWLJ-LZSYFJBYSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canonique |
CCCCC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)N(C)C(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


